molecular formula C8H12BrN3O2 B2830470 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide CAS No. 1883347-31-6

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

Cat. No.: B2830470
CAS No.: 1883347-31-6
M. Wt: 262.107
InChI Key: INMSXKIWTKEWNC-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C₈H₁₂BrN₃O₂. It is known for its unique structure, which includes an imidazo[1,2-a]pyrazine ring system. This compound is typically found as a white to yellow powder or crystals and is used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with gαq proteins .

Mode of Action

Related compounds are known to silence gαq proteins . This suggests that Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide might interact with its targets and cause changes in their activity.

Result of Action

Related compounds are known to silence gαq proteins, which could potentially lead to changes in cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide generally involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyrazine and ethyl acetoacetate can be used, with cyclization facilitated by acidic or basic catalysts.

    Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrobromide Formation: Finally, the methyl ester is reacted with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles like amines or thiols replace the bromide ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar solvents like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: The non-hydrobromide form of the compound.

Uniqueness

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical reactions and applications where the hydrobromide form is preferred .

Biological Activity

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique imidazo[1,2-a]pyrazine ring system, which is known for its diverse pharmacological properties. The following sections provide a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₃O₂·HBr
  • Molecular Weight : Approximately 232.1 g/mol
  • IUPAC Name : this compound

The compound's structure includes a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyrazine ring. The presence of the methyl group at the second position enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits various biological activities:

1. Antitumor Activity

Preliminary studies suggest that this compound may possess significant antitumor properties. For instance:

  • IC₅₀ Values : In vitro assays have shown that related compounds with similar structures exhibit IC₅₀ values ranging from 0.07 to 10.74 μM against various cancer cell lines such as BEL-7402 and A549 .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and inhibiting caspase activity .

2. Neuroprotective Effects

Research has indicated potential neuroprotective effects:

  • EC₅₀ Values : Compounds in this class have demonstrated neuroprotective activity with EC₅₀ values as low as 3.68 μM against oxidative stress-induced damage in neuronal cell lines .
  • Pathway Inhibition : These compounds may inhibit apoptosis pathways by regulating the expression of Bcl-2/Bax ratios and reducing cytochrome C release .

3. Anti-inflammatory Properties

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have shown promise in reducing inflammation:

  • Nitric Oxide Inhibition : Some derivatives exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in macrophages .

Synthesis Methods

The synthesis of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives typically involves several methods:

  • Cyclization Reactions : Common methods include cyclization of appropriate precursors under acidic or basic conditions.
  • Reagents Used : Common reagents include hydrazines and aldehydes to form the imidazole ring .
Synthesis MethodDescription
CyclizationFormation of the imidazole ring through reaction of hydrazines with carbonyl compounds.
AlkylationIntroduction of the methyl group via alkylation reactions using methyl halides.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Neuroprotection :
    • A study found that compounds similar to methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine significantly reduced neuronal cell death in models of oxidative stress .
    • The mechanism involved upregulation of protective proteins and downregulation of pro-apoptotic factors.
  • Antitumor Efficacy :
    • In vitro studies demonstrated that derivatives exhibited cytotoxicity against various cancer cell lines with IC₅₀ values comparable to established chemotherapeutics .
    • Further research suggested that these compounds could enhance the efficacy of existing treatments through synergistic effects.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMSXKIWTKEWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCNCC2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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